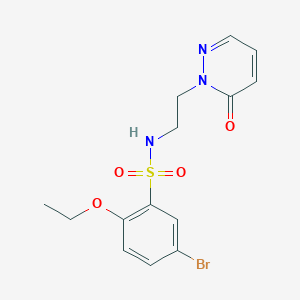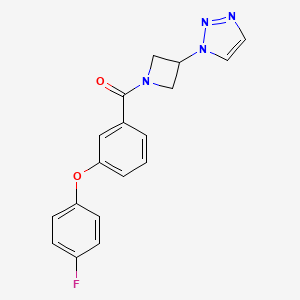
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a fluorophenoxy group. The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. It’s known for its stability and ability to participate in various chemical reactions . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom. The fluorophenoxy group consists of a fluorine atom attached to a phenyl ring, which is further connected to an oxygen atom .
Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and reductions . The azetidine ring can also undergo a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom, which is highly electronegative, and the rigid structures of the 1,2,3-triazole and azetidine rings .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
Triazoles, including structures similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone, play a crucial role in the development of new drugs due to their diverse biological activities. The exploration of 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole derivatives has unveiled their potential in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral therapies. The preparation and evaluation of these compounds have been driven by the need for more efficient, green, and sustainable methods in response to emerging diseases and resistant microbial strains. This underscores the importance of triazole derivatives in addressing global health challenges, including neglected diseases that predominantly affect vulnerable populations (Ferreira et al., 2013).
Antibacterial Applications
The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus has been a significant area of research. These compounds, recognized for their capacity to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV, offer a promising avenue for developing new antibacterial agents. This is particularly relevant in the face of increasing antibiotic resistance, highlighting the critical role of triazole derivatives in the discovery of novel anti-S. aureus agents (Li & Zhang, 2021).
Synthesis and Chemical Properties
The synthesis of 1,2,3-triazoles, including eco-friendly approaches, has been extensively studied, reflecting the compound's significance in various applications ranging from drug discovery to material science. The review of synthetic routes for 1,4-disubstituted 1,2,3-triazoles emphasizes the importance of finding new, sustainable methods that align with green chemistry principles. These synthetic advancements not only contribute to the development of biologically active compounds but also support the broader application of triazoles in pharmaceutical chemistry and beyond (Kaushik et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-4-6-16(7-5-14)25-17-3-1-2-13(10-17)18(24)22-11-15(12-22)23-9-8-20-21-23/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCCCOQXCFSKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


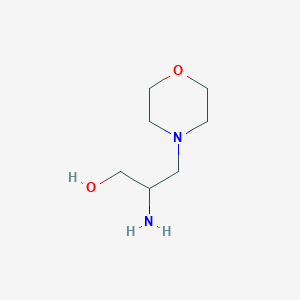
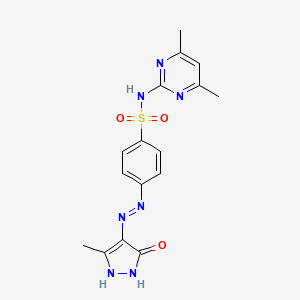
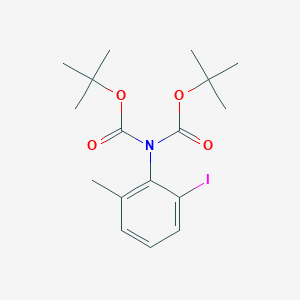
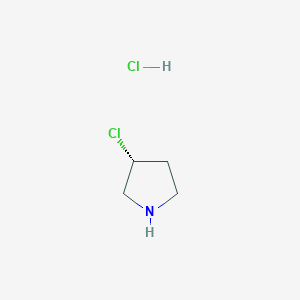
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2805297.png)
![2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2805300.png)
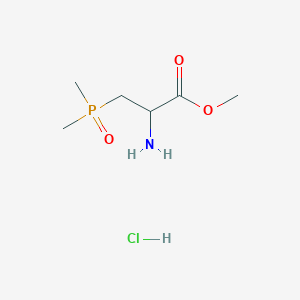
![1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B2805303.png)
methanone](/img/structure/B2805306.png)
![1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805307.png)

